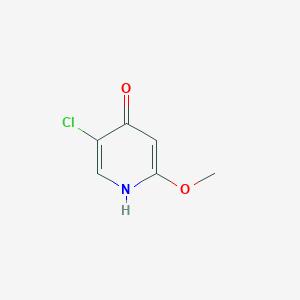

5-Chloro-4-hydroxy-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRXQMRKJKJLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-hydroxy-2-methoxypyridine: Properties, Synthesis, and Applications

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Functionalized pyridines, such as 5-Chloro-4-hydroxy-2-methoxypyridine, are of particular interest as they offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the chemical properties, potential synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile building block. While specific experimental data for this compound is limited in publicly available literature, this document compiles the available information and draws upon established principles of pyridine chemistry and data from closely related analogs to provide a scientifically grounded resource.

Chemical and Physical Properties

This compound is a substituted pyridine with the molecular formula C₆H₆ClNO₂.[3] Its structure incorporates a chloro group, a hydroxyl group, and a methoxy group, each contributing to its unique reactivity and potential for derivatization.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 1196146-71-0 | [3] |

| Molecular Formula | C₆H₆ClNO₂ | [3] |

| Molecular Weight | 159.57 g/mol | Calculated |

| Predicted pKa | Data not available; expected to have both an acidic proton (hydroxyl group) and a basic site (pyridine nitrogen). The pKa of the conjugate acid of 4-methoxypyridine is around 6.6, and the pKa of the hydroxyl group is expected to be in the range of 8-10. | Inferred |

| Predicted logP | Data not available; the presence of both polar (hydroxyl) and non-polar (chloro, methoxy) groups suggests moderate lipophilicity. | Inferred |

| Appearance | Likely a white to off-white solid, based on similar compounds. | Inferred |

| Storage | 2-8°C | [3] |

Synthesis and Elucidation

Proposed Synthesis Pathway

A potential pathway could involve the methoxylation of a suitable dichlorohydroxypyridine precursor. The following diagram outlines a hypothetical, multi-step synthesis.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of this compound

-

Reaction Setup: To a solution of 2,5-dichloro-4-hydroxypyridine (1.0 eq) in anhydrous methanol (10 mL/g of starting material), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Methanol serves as both the solvent and the source of the methoxy group. Sodium methoxide is a strong base that facilitates the nucleophilic aromatic substitution of the chlorine atom at the 2-position, which is activated by the electron-withdrawing nature of the pyridine nitrogen. An excess of the nucleophile ensures complete reaction.

-

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 4-8 hours.

-

Rationale: Heating provides the necessary activation energy for the substitution reaction. Monitoring the reaction ensures that it is stopped once the starting material is consumed, preventing potential side reactions.

-

-

Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. The resulting precipitate can be collected by filtration.

-

Rationale: Quenching with water stops the reaction. Neutralization protonates the hydroxyl group and precipitates the product, which is expected to have lower solubility in a neutral aqueous medium.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Recrystallization or column chromatography is necessary to remove unreacted starting materials and any byproducts, yielding the pure desired compound.

-

Structural Elucidation

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected data, based on analogous structures, are as follows:

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, likely as doublets or singlets depending on the coupling constants. A singlet corresponding to the three protons of the methoxy group would be observed around 3.8-4.0 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the pyridine ring carbons and the methoxy carbon. The chemical shifts would be influenced by the electronic effects of the substituents.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group (broad, ~3200-3500 cm⁻¹), C-O stretches of the methoxy and hydroxyl groups, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Chemical Reactivity and Tautomerism

Hydroxypyridine-Pyridone Tautomerism

A key chemical feature of 4-hydroxypyridines is their existence in equilibrium with the corresponding pyridone tautomer. The position of this equilibrium is highly dependent on the solvent and the physical state.

Sources

Structure Elucidation of 5-Chloro-4-hydroxy-2-methoxypyridine: A Multi-Modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

Part 1: Foundational Analysis - Molecular Formula and Functional Group Mapping

Before delving into the intricacies of atomic connectivity, we must first establish the fundamental properties of the target molecule: its elemental composition and the functional groups it contains. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide these initial, critical pieces of the puzzle.

Mass Spectrometry: Defining the Elemental Blueprint

Mass spectrometry serves as our initial analytical tool, providing the molecular weight and, with high resolution, the exact elemental formula.[1] For a molecule containing chlorine, MS offers a particularly distinctive signature.

Causality of Experimental Choice: We opt for High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), coupled to a Time-of-Flight (TOF) analyzer. This choice is deliberate: soft ionization minimizes premature fragmentation, ensuring a strong molecular ion peak, while the TOF analyzer provides the mass accuracy required to distinguish between isobaric formulas and confirm the elemental composition.

Expected Mass Spectrum of 5-Chloro-4-hydroxy-2-methoxypyridine (C₆H₆ClNO₂):

-

Molecular Formula: C₆H₆ClNO₂[2]

-

Monoisotopic Mass: 159.0087 Da

-

Isotopic Pattern: The presence of a single chlorine atom is definitively revealed by its natural isotopic abundance (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in two prominent peaks in the molecular ion cluster: the M+ peak (containing ³⁵Cl) at m/z 159.0087 and the M+2 peak (containing ³⁷Cl) at m/z 161.0058. The intensity ratio of these peaks will be approximately 3:1, a hallmark signature of a monochlorinated compound.[3][4] This provides immediate, trustworthy confirmation of chlorine's presence.

-

Nitrogen Rule: The odd nominal molecular weight (159) is consistent with the presence of an odd number of nitrogen atoms (one, in this case), further corroborating the proposed formula.[4]

Table 1: Expected HRMS Data for C₆H₆ClNO₂

| Ion/Fragment | Formula | Calculated m/z | Isotope | Relative Abundance (%) |

| [M+H]⁺ | C₆H₇ClNO₂⁺ | 160.0160 | ³⁵Cl | 100 |

| [M+2+H]⁺ | C₆H₇³⁷ClNO₂⁺ | 162.0130 | ³⁷Cl | ~32 |

| [M-CH₃+H]⁺ | C₅H₄ClNO₂⁺ | 144.9925 | ³⁵Cl | Variable |

| [M-CO+H]⁺ | C₅H₇ClNO⁺ | 132.0211 | ³⁵Cl | Variable |

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard. Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure sufficient resolution (>10,000) to obtain accurate mass measurements.

-

Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion cluster. Verify the accurate mass and compare the observed isotopic pattern with the theoretical pattern for a C₆H₆ClNO₂ formula.

Caption: Workflow for HRMS analysis to determine molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

With the molecular formula established, FTIR spectroscopy is employed to confirm the presence of the expected functional groups. This technique provides a vibrational fingerprint of the molecule.

Causality of Experimental Choice: FTIR is a rapid, non-destructive technique that is exceptionally sensitive to polar bonds, making it ideal for identifying the hydroxyl (-OH), methoxy (C-O), and aromatic ring (C=C, C=N) moieties.

Expected IR Absorption Bands for this compound:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹. This breadth is characteristic of intermolecular hydrogen bonding enabled by the hydroxyl group.[5]

-

Aromatic C-H Stretch: A peak or series of peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹, corresponding to the C-H stretches of the methoxy (-OCH₃) group.

-

C=C / C=N Ring Stretches: A series of sharp to medium absorptions in the 1600-1450 cm⁻¹ region, characteristic of the pyridine aromatic system.[6]

-

C-O Stretches: Strong, distinct peaks in the 1260-1000 cm⁻¹ range. This region will likely contain overlapping signals from the C-O stretch of the aryl ether (methoxy group) and the C-O stretch of the phenolic hydroxyl group.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Tautomerism Insight: 4-hydroxypyridines can exist in equilibrium with their 4-pyridone tautomer.[5][7] The presence of a strong O-H band and the absence of a prominent C=O ketone stretch (typically ~1650 cm⁻¹) in the spectrum would strongly support the dominance of the hydroxypyridine form in the solid state.

Table 2: Key Expected FTIR Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |

| 1260 - 1200 | Strong | Aryl C-O Stretch (Asymmetric) |

| 1050 - 1000 | Strong | Aryl C-O Stretch (Symmetric) |

| 800 - 600 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands corresponding to the molecule's functional groups.

Caption: Correlation of functional groups to expected IR peaks.

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

While MS and FTIR define the 'what' (formula and functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the 'where'—the precise atomic connectivity that defines the unique isomer.[8] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides an irrefutable structural proof.

Causality of Experimental Choice: A multi-dimensional NMR approach is essential. ¹H NMR quantifies proton environments, ¹³C NMR maps the carbon skeleton, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals the crucial 2- and 3-bond correlations that piece the entire puzzle together. Using a solvent like DMSO-d₆ is strategic, as it allows for the observation of the exchangeable -OH proton.

¹H and ¹³C NMR: Assigning the Core Skeleton

-

¹H NMR Predictions: The structure has two protons on the aromatic ring and three protons on the methoxy group.

-

H3 and H6: Due to their positions on the substituted pyridine ring, these two protons are not adjacent to any other protons. Therefore, they are expected to appear as two distinct singlets . Their chemical shifts will be influenced by the surrounding substituents.

-

-OCH₃: The three equivalent protons of the methoxy group will appear as a sharp singlet .

-

-OH: The hydroxyl proton will likely appear as a broad singlet, its chemical shift being concentration and temperature-dependent.

-

Integration: The relative integrals of these peaks will be 1:1:3:1 (H3 : H6 : -OCH₃ : -OH).

-

-

¹³C NMR Predictions: Due to the lack of symmetry, all six carbon atoms are chemically distinct and should produce six unique signals .

-

The chemical shifts will be characteristic of a substituted pyridine ring, with carbons attached to electronegative atoms (O, Cl) being shifted further downfield.[9]

-

2D NMR: The Unambiguous Connectivity Map

The true power of NMR in this elucidation lies in 2D correlation experiments.

-

HSQC: This experiment will show direct, one-bond correlations between the proton signals and the carbon signals. It will definitively link the H3 signal to the C3 carbon, the H6 signal to the C6 carbon, and the methoxy proton signal to the methoxy carbon.

-

HMBC: This is the cornerstone of the structural proof. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key expected correlations to confirm the this compound structure are:

-

Methoxy Protons to C2: A strong correlation from the methoxy protons (~3.9 ppm) to the carbon at the 2-position (C2). This confirms the methoxy group is attached to C2.

-

H3 to C2, C4, and C5: The proton at the 3-position (H3) should show correlations to the methoxy-bearing carbon (C2), the hydroxyl-bearing carbon (C4), and the chlorine-bearing carbon (C5).

-

H6 to C2, C4, and C5: The proton at the 6-position (H6) should show correlations to the methoxy-bearing carbon (C2), the hydroxyl-bearing carbon (C4), and the chlorine-bearing carbon (C5). The specific pattern of these correlations will lock in the substituent positions.

-

Table 3: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations (in DMSO-d₆)

| Position | Atom | Predicted δ (ppm) | Multiplicity | Integration | Key HMBC Correlations (from Proton) |

| 2 | C | ~160 | - | - | From -OCH₃, H3 |

| 3 | H | ~6.5 | s | 1H | To C2, C4, C5 |

| 3 | C | ~105 | - | - | From H3 |

| 4 | C | ~155 | - | - | From H3, H6 |

| 5 | C | ~120 | - | - | From H3, H6 |

| 6 | H | ~7.8 | s | 1H | To C2, C4, C5 |

| 6 | C | ~140 | - | - | From H6 |

| -OCH₃ | H | ~3.9 | s | 3H | To C2 |

| -OCH₃ | C | ~55 | - | - | From -OCH₃ |

| -OH | H | ~10-12 | br s | 1H | To C4, C3, C5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the specific solvent.

-

1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

2D Spectra Acquisition: Acquire gradient-selected, phase-sensitive HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing and Analysis: Process all spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, multiplicities, and, most importantly, the cross-peaks observed in the 2D correlation spectra.

Caption: Integrated logic flow for unambiguous structure elucidation.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES). [Link]

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015).

- Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

- FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine.

- Infrared spectra of the 3-hydroxypyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. (2018). AIP Publishing. [Link]

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, NIH. [Link]

- Spectroscopic studies of isotopically substituted 2-pyridones.

- This compound. AOBChem USA. [Link]

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015).

- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

- Radicals and Mass Spectrometry (MS) Spring 2021. KPU. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aobchem.com [aobchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

5-Chloro-4-hydroxy-2-methoxypyridine spectroscopic data

An In-depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-4-hydroxy-2-methoxypyridine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic properties of this compound (CAS No: 1196146-71-0).[1][2][3][4][5] In the absence of publicly available experimental spectra for this compound, this document serves as a robust predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and drawing upon empirical data from structurally analogous compounds, we present a detailed elucidation of the expected spectral characteristics. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research or development setting.

Introduction

This compound is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. The unique arrangement of its functional groups—an electron-withdrawing chlorine atom and electron-donating hydroxyl and methoxy groups—creates a distinct electronic environment that governs its chemical reactivity and spectroscopic behavior. Accurate spectroscopic data is paramount for unambiguous structure confirmation, purity assessment, and understanding molecular properties.

This guide addresses a critical information gap, as no formal, peer-reviewed spectroscopic data has been published for this specific molecule. Our approach is to construct a highly accurate, predicted spectroscopic profile. This is achieved by systematically analyzing the known spectral data of simpler, related pyridine derivatives and applying the principles of substituent additivity. By understanding how each functional group independently influences the spectrum of the parent pyridine ring, we can project the combined effects in the target molecule. This predictive methodology provides a powerful and scientifically rigorous framework for researchers working with this compound.

Molecular Structure

The structural foundation for all subsequent spectroscopic predictions is illustrated below. The atom numbering convention used throughout this guide is provided for clarity.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below. Predictions are based on known chemical shifts for pyridine and its derivatives, including 2-methoxypyridine, 4-hydroxypyridine, and various chloropyridines.[6][7][8][9][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the methoxy group protons, and one for the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~ 7.6 - 7.8 | Singlet | N/A |

| H3 | ~ 6.3 - 6.5 | Singlet | N/A |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet | N/A |

| -OH | ~ 5.0 - 7.0 (variable) | Broad Singlet | N/A |

Causality and Justification:

-

Aromatic Protons (H3, H6): In unsubstituted pyridine, the protons at positions 3 and 6 appear at ~7.5 ppm and ~8.5 ppm, respectively.

-

The powerful electron-donating 4-hydroxy group will shield both H3 and H6, causing a significant upfield shift.

-

The 2-methoxy group strongly shields the adjacent H3 proton and has a smaller shielding effect on the more distant H6.[6]

-

The 5-chloro group will deshield both adjacent protons (H3 and H6) due to its inductive effect, but this is counteracted by the stronger donating groups.

-

The net result is a significant upfield shift for H3, placing it in the ~6.3-6.5 ppm range. H6 will be less shielded than H3 and is predicted to be around ~7.6-7.8 ppm. As H3 and H6 are not adjacent, they will appear as singlets.

-

-

Methoxy Protons (-OCH₃): The methoxy group attached to an aromatic ring typically appears in the range of 3.8-4.1 ppm.[6] We predict a singlet in this region.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 162 - 165 |

| C3 | ~ 95 - 98 |

| C4 | ~ 160 - 163 |

| C5 | ~ 105 - 108 |

| C6 | ~ 140 - 143 |

| -OCH₃ | ~ 54 - 57 |

Causality and Justification:

-

C2 and C4: These carbons are directly attached to oxygen atoms, which cause a strong deshielding effect, moving their signals significantly downfield. Based on data for 2-methoxypyridine and 4-hydroxypyridine, these are expected to be the most downfield signals in the aromatic region.[11][12]

-

C3: This carbon is shielded by both the adjacent 2-methoxy and 4-hydroxy groups, resulting in a significant upfield shift to the ~95-98 ppm region.

-

C5: The carbon bearing the chlorine atom will be deshielded by the halogen, but its position is also influenced by the adjacent strong donating group at C4. Its predicted shift is around 105-108 ppm.

-

C6: This carbon is ortho to the nitrogen and meta to the chloro and methoxy groups, leading to a predicted chemical shift in the ~140-143 ppm range.

-

-OCH₃ Carbon: The carbon of the methoxy group is expected in the typical range of ~54-57 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural insights from its fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₆H₆ClNO₂. The predicted mass spectrum under electron ionization (EI) would show a distinct molecular ion peak (M⁺˙).

-

Molecular Weight: 159.57 g/mol

-

Exact Mass: 159.0087 Da (for ³⁵Cl isotope)

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks:

-

M⁺˙: m/z 159 (relative intensity ~100%)

-

[M+2]⁺˙: m/z 161 (relative intensity ~32%) This characteristic 3:1 intensity ratio is a definitive indicator of the presence of one chlorine atom.

-

Predicted Fragmentation Pathway

The fragmentation of substituted pyridines is often initiated by the loss of substituents or small neutral molecules.[13]

Figure 2: Predicted major fragmentation pathway for this compound.

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z (for ³⁵Cl) | Predicted Fragment | Notes |

| 159 | [C₆H₆ClNO₂]⁺˙ (Molecular Ion) | The base peak or a very intense peak. |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 124 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 116 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Strong |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| 1620 - 1580 | C=C and C=N Ring Stretch | Pyridine Ring | Strong |

| 1500 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring | Strong |

| 1280 - 1230 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | Strong |

| 1100 - 1000 | C-O Stretch | Ar-O-CH₃ | Strong |

| 850 - 750 | C-Cl Stretch | Aryl Chloride (C-Cl) | Medium |

Causality and Justification:

-

O-H Stretch: The hydroxyl group will produce a characteristic broad and strong absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

-

Pyridine Ring Stretches: The C=C and C=N stretching vibrations within the pyridine ring are expected to produce strong bands in the 1620-1450 cm⁻¹ fingerprint region.[14][15][16]

-

C-O and C-Cl Stretches: Strong absorptions corresponding to the aryl ether C-O stretching are expected. The C-Cl stretch will appear at a lower frequency, typically in the 850-750 cm⁻¹ range.[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Transition Type | Predicted λₘₐₓ (nm) |

| π → π | ~ 280 - 295 |

| n → π | ~ 310 - 330 |

Causality and Justification:

-

Unsubstituted pyridine exhibits a π → π* transition around 257 nm and a weaker n → π* transition around 270 nm.[18]

-

The presence of three auxochromic groups (substituents with non-bonding electrons: -OH, -OCH₃, -Cl) is expected to cause a significant bathochromic (red) shift in the absorption maxima.[19]

-

The electron-donating hydroxyl and methoxy groups, in particular, will extend the conjugation and lower the energy gap for electronic transitions, shifting the π → π* and n → π* bands to longer wavelengths.[20] Therefore, the primary absorption bands are predicted to be shifted into the 280-330 nm range.

Standard Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, to observe the hydroxyl proton) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum.

-

Set a spectral width of ~12 ppm.

-

Use an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds.

-

Average 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set a spectral width of ~220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Average 1024 or more scans to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

-

Validation: Confirm the presence of the M⁺˙ and [M+2]⁺˙ peaks with the expected ~3:1 ratio to validate the presence of chlorine.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them with the predicted values for key functional groups.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) with a known concentration.

-

Acquisition: Record the absorption spectrum from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

-

Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This guide provides a comprehensive and theoretically grounded prediction of the ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopic data for this compound. By analyzing the established spectral properties of analogous compounds, we have constructed a detailed and reliable reference for researchers. These predicted data and the accompanying justifications offer a robust framework for the identification and characterization of this compound, facilitating its use in synthetic chemistry and drug discovery endeavors.

References

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- Kazdan, E. M., & Rykert, R. T. B. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.

- AOBChem. (n.d.). This compound | 1196146-71-0.

- ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density.

- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.

- SpectraBase. (n.d.). 4-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.

- Optica Publishing Group. (n.d.). The Far Infrared Spectra of Monosubstituted Pyridines.

- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Royal Society of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- PubChem. (n.d.). 2-Methoxypyridine.

- ACS Publications. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- PubChem. (n.d.). 4-Hydroxypyridine.

- NIST. (n.d.). Pyridine. WebBook.

- ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a....

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- ResearchGate. (n.d.). UV/Vis absorption spectra of terpyridines 6 (THF) and their....

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- ACD/Labs. (n.d.). NMR Prediction.

- The Journal of Chemical Physics. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- CASPRE. (n.d.). 13C NMR Predictor.

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- ResearchGate. (n.d.). The application of empirical methods of 13C NMR chemical shift prediction as a filter for ldots.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

Sources

- 1. 1196146-71-0|5-Chloro-2-methoxypyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. CAS 1196146-71-0 | 4H07-5-2K | MDL MFCD13189878 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | 1196146-71-0 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 5-chloro-2-Methoxypyridin-4-ol CAS#: 1196146-71-0 [chemicalbook.com]

- 6. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. asianpubs.org [asianpubs.org]

- 15. chimia.ch [chimia.ch]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. OPG [opg.optica.org]

- 18. article.sapub.org [article.sapub.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Chloro-4-hydroxy-2-methoxypyridine

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-4-hydroxy-2-methoxypyridine, a heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. Moving beyond a simple data report, this document elucidates the theoretical underpinnings of spectral prediction, details a robust, self-validating experimental protocol for data acquisition, and outlines a systematic approach to spectral interpretation and structural verification. The causality behind experimental choices is emphasized, providing scientists and drug development professionals with the field-proven insights necessary for unambiguous molecular characterization.

Part 1: Theoretical Principles & Spectral Prediction

The structural elucidation of a multi-substituted heteroaromatic compound like this compound is critically dependent on the precise assignment of its carbon framework. ¹³C NMR spectroscopy offers an unparalleled, direct view of this framework. However, a successful analysis begins not in the spectrometer, but with a theoretically grounded prediction of the expected spectrum.

The Pyridine Scaffold: An Electronic Overview

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. In an unsubstituted pyridine molecule, this results in a characteristic deshielding of the ring carbons relative to benzene. The chemical shifts for pyridine carbons are approximately δ 150 ppm (C2/C6), δ 124 ppm (C3/C5), and δ 136 ppm (C4).[1][2] The introduction of chloro, hydroxyl, and methoxy substituents dramatically perturbs this electronic landscape through a combination of inductive and resonance effects.

Substituent Effects on the Pyridine Ring

The final chemical shift of each carbon atom in this compound is a composite of the inherent pyridine shifts and the substituent-induced chemical shifts (SCS). While SCS parameters from benzene derivatives can provide a rough guide, their application to heteroaromatic systems is not always directly additive due to the altered electronic nature of the ring.[3]

-

2-Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R) and a moderate electron-withdrawing effect through induction (-I). The +R effect dominates, leading to significant shielding (upfield shift) of the ortho (C3) and para (C5) positions. The carbon directly attached to the methoxy group (C2) will be strongly deshielded. The methoxy carbon itself typically appears in the δ 55-60 ppm range.[4]

-

4-Hydroxy Group (-OH): Similar to the methoxy group, the hydroxyl group is a strong +R, -I substituent. It strongly shields the ortho positions (C3, C5). The C4 carbon, being directly attached to the electronegative oxygen, will be significantly deshielded. It is crucial to note that hydroxy-substituted pyridines can exist in tautomeric equilibrium with their pyridone forms. In this case, 5-chloro-4-hydroxypyridine could equilibrate with 5-chloro-1H-pyridin-4-one. This would fundamentally change the hybridization and chemical environment of the ring carbons, a distinction easily resolved by ¹³C NMR. For this guide, we will consider the hydroxy-pyridine tautomer. Deviations from predicted shifts may indicate the presence of the pyridone form.[3]

-

5-Chloro Group (-Cl): The chloro group is moderately deactivating, exhibiting a weak electron-withdrawing resonance effect (-R) and a strong inductive (-I) effect. The inductive effect is dominant, causing a general deshielding of nearby carbons, particularly the ipso-carbon (C5).

Predicted ¹³C NMR Chemical Shifts

Based on the principles above, a reasoned prediction for the ¹³C NMR chemical shifts of this compound can be compiled. These values are estimates and serve as a hypothesis to be tested by empirical data. The solvent used for analysis can also influence chemical shifts.[3]

| Carbon Atom | Predicted δ (ppm) | Rationale for Chemical Shift |

| C2 | 160 - 165 | Attached to two electronegative atoms (N and OCH₃); strongly deshielded. |

| C3 | 95 - 105 | Strongly shielded by the +R effects of both the adjacent -OCH₃ and -OH groups. |

| C4 | 155 - 160 | Attached to the electronegative -OH group; strongly deshielded. |

| C5 | 115 - 125 | Shielded by the +R effect of the para -OH group, but deshielded by the -I effect of the attached -Cl. |

| C6 | 140 - 145 | Deshielded due to its proximity to the ring nitrogen, similar to C2 in pyridine. |

| -OCH₃ | 55 - 60 | Typical range for a methoxy carbon attached to an aromatic ring.[4] |

Part 2: Experimental Protocol for Data Acquisition

The integrity of ¹³C NMR data is contingent upon a meticulous and well-justified experimental protocol. As ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio than ¹H, signal-to-noise is a primary concern. This protocol is designed to ensure high-quality, reproducible data.

Sample Preparation

-

Analyte Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound.[5] This higher concentration is necessary to obtain an adequate signal-to-noise ratio in a reasonable timeframe.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and has a solvent peak (δ ~39.5 ppm) that does not typically overlap with aromatic signals. It also allows for the observation of the exchangeable -OH proton in a corresponding ¹H NMR spectrum.

-

Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary. Incomplete dissolution or the presence of particulates will severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[7]

-

Filtration: Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. This step is critical to remove any suspended solid particles.[6]

-

Tube Cleaning: Use NMR tubes that are clean and free of any defects like chips or scratches. After use, tubes should be rinsed with a suitable solvent (e.g., acetone) and dried thoroughly. Do not dry tubes in a hot oven, as this can cause warping.[7][8]

NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm). This wide range ensures all carbon signals, from the methoxy group to potential carbonyls in a pyridone tautomer, are captured.

-

Transmitter Frequency Offset (O1p): Centered at approximately 115 ppm.

-

Acquisition Time (AQ): 1.0 - 1.5 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. Quaternary carbons (like C2, C4, and C5 in this molecule) often have longer relaxation times. A sufficient delay is crucial to allow for full relaxation between pulses, ensuring accurate signal integration and preventing signal attenuation.

-

Number of Scans (NS): 1024 - 4096 scans. The number of scans will depend on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the signal returns to zero on either side of the peaks.

-

Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Part 3: Spectral Interpretation and Structural Verification

With a high-quality spectrum in hand, the final step is to assign the observed signals to the specific carbons in the molecule. This process validates the structure and confirms the initial predictions.

Workflow for Structural Confirmation

The following workflow provides a systematic path from raw data to a confirmed molecular structure.

Caption: Workflow for ¹³C NMR-based structural verification.

Utilizing DEPT Experiments for Unambiguous Assignment

While the standard ¹³C NMR spectrum shows all carbon signals, it does not differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for this purpose.

-

DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

-

Application to this compound: A DEPT-135 experiment would show a positive peak for the -OCH₃ carbon and a single positive peak for the only protonated ring carbon (C6). The signals for C2, C3, C4, and C5 would be absent. This provides definitive evidence to distinguish C6 from the other ring carbons, solidifying the entire spectral assignment.

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum and referencing the predicted chemical shifts, a confident and unambiguous assignment of all carbon atoms in this compound can be achieved, thereby confirming its chemical structure.

References

- Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

- Tomasik, P., & Zalewski, R. (1970).

- Semantic Scholar.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- University of Leicester.

- University of Reading.

- NP-MRD.

- ETH Zurich.

- University College London.

- Iowa State University.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- ResearchGate. Experimental and predicted NMR chemical shifts (ppm). [Link]

- ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... [Link]

- Royal Society of Chemistry. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

- ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

- ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

- Semantic Scholar. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

- ResearchGate. H and 13C NMR chemical shifts in 1, 2, and 4. [Link]

- Amanote Research. (PDF) Quantum Chemical Prediction of the 13C NMR Shifts in. [Link]

- SpectraBase. 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

- PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 8. ucl.ac.uk [ucl.ac.uk]

Mass spectrometry of 5-Chloro-4-hydroxy-2-methoxypyridine

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-4-hydroxy-2-methoxypyridine

Authored by a Senior Application Scientist

Foreword: Characterizing Complex Pyridines in Modern Drug Discovery

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in thousands of approved therapeutics.[1] Their structural complexity and functional importance demand robust analytical techniques for unambiguous characterization. This compound, a molecule with diverse functional groups, presents a unique analytical challenge and opportunity. Mass spectrometry (MS) stands as the premier technique for elucidating its structure, confirming its synthesis, and quantifying its presence in complex matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, moving beyond rote procedures to explain the fundamental principles that govern experimental success.

Molecular Profile and Ionization Potential

Understanding the inherent chemical properties of this compound is the first step in designing a successful mass spectrometry experiment.

-

Molecular Formula: C₆H₆ClNO₂[2]

-

Monoisotopic Mass: 159.0087 Da

-

Average Mass: 159.57 g/mol

The molecule's structure, featuring a pyridine nitrogen, a hydroxyl group, and a methoxy group, makes it an ideal candidate for soft ionization techniques like Electrospray Ionization (ESI). The pyridine nitrogen is a primary site for protonation in positive ion mode, yielding a strong [M+H]⁺ signal. Conversely, the acidic phenolic hydroxyl group readily deprotonates in negative ion mode to form an [M-H]⁻ ion. This dual ionization capability provides analytical flexibility and enhances confirmatory power.

The Critical Role of Isotopic Distribution

A key identifying feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for the molecular ion, where the M+2 peak is roughly one-third the intensity of the monoisotopic M peak. This signature is a powerful diagnostic tool for confirming the presence of chlorine in the analyte and its fragments.

| Ion Type | Expected Monoisotopic m/z (³⁵Cl) | Expected M+2 m/z (³⁷Cl) | Approximate Intensity Ratio |

| [M+H]⁺ | 160.0160 | 162.0130 | 100 : 32 |

| [M-H]⁻ | 158.0014 | 160.0000 | 100 : 32 |

Experimental Workflow: From Sample to Spectrum

A robust analytical result is built upon a foundation of meticulous experimental design. The following section details a validated workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely employed for its sensitivity and specificity in analyzing compounds in complex mixtures.[3][4]

Diagram: General LC-MS/MS Analytical Workflow

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating blank injections and quality control checks to ensure trustworthiness.

-

Reagent and Sample Preparation:

-

Solvent Preparation: Prepare a stock solution of 50:50 (v/v) methanol:water. Use LC-MS grade solvents to minimize background contamination.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of the solvent mixture to create a 100 µg/mL stock solution. Further dilute this stock to a working concentration of 1 µg/mL for initial analysis.

-

System Blank: Prepare a vial containing only the 50:50 methanol:water solvent. This is crucial for identifying system contaminants.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like substituted pyridines.

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid aids in protonation for positive mode ESI.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: 5% to 95% B

-

5.0 - 6.0 min: 95% B

-

6.0 - 6.1 min: 95% to 5% B

-

6.1 - 8.0 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Injection Sequence: Run the solvent blank first, followed by the sample. This ensures that any observed peaks for the sample are not carryover or system contaminants.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: ESI Positive and Negative (run as separate experiments).

-

Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

-

Acquisition Mode 1 (Full Scan):

-

Scan Range: m/z 50-500. This initial scan is to locate the molecular ion and confirm its isotopic pattern.

-

-

Acquisition Mode 2 (Tandem MS - MS/MS):

-

Precursor Ion: Select the monoisotopic [M+H]⁺ ion (m/z 160.0).

-

Collision Energy: Perform a ramp from 10-40 eV. This allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation, providing a complete picture of the molecule's structure.

-

-

Decoding the Spectrum: Fragmentation Analysis

The true power of tandem mass spectrometry lies in the structural information gleaned from fragmentation patterns. By subjecting the isolated [M+H]⁺ ion (m/z 160.0) to collision-induced dissociation (CID), we can induce bond cleavages and observe characteristic neutral losses.

Predicted Fragmentation Pathway of [M+H]⁺

The following diagram illustrates the most probable fragmentation pathways for the protonated this compound. The rationale behind these pathways is based on established principles of ion chemistry, where fragmentation is directed by the most labile bonds and the formation of stable neutral molecules or radical species.

Caption: Predicted MS/MS fragmentation of protonated this compound.

Interpretation of Key Fragments:

-

Loss of a Methyl Radical (•CH₃): The bond between the oxygen and the methyl group of the methoxy ether is susceptible to homolytic cleavage, resulting in the loss of a methyl radical (15 Da). This yields a stable radical cation at m/z 145.0 . This is often one of the most prominent fragments for methoxylated aromatics.

-

Loss of Formaldehyde (CH₂O): A common rearrangement-based fragmentation for protonated methoxy pyridines or benzenes involves the loss of neutral formaldehyde (30 Da), leading to a fragment at m/z 130.0 .

-

Loss of Hydrogen Chloride (HCl): The elimination of neutral HCl (36.5 Da) is a characteristic fragmentation for chlorinated compounds, producing a fragment at m/z 124.0 . This confirms the presence of both chlorine and an available hydrogen.

-

Sequential Loss of CO: Following the initial loss of the methyl radical, the resulting ion at m/z 145.0 can subsequently lose carbon monoxide (28 Da) from the pyridine ring structure, yielding an ion at m/z 117.0 .

Applications in Research and Development

The methodologies described herein are directly applicable to critical areas of pharmaceutical and chemical research:

-

Synthesis Confirmation: Verifying the identity and molecular weight of the target compound after a chemical synthesis.[1]

-

Impurity Profiling: Detecting and identifying process-related impurities or degradation products, which is a regulatory requirement in drug development.

-

Metabolite Identification: In drug metabolism studies, this method can be used to identify hydroxylated, demethylated, or conjugated metabolites of a parent drug containing this scaffold.

-

Quantitative Analysis: With the addition of a stable isotope-labeled internal standard, this LC-MS/MS method can be adapted for the precise quantification of this compound in biological matrices like plasma or urine.[3][5]

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the molecule's intrinsic chemical properties to generate a wealth of structural information. By combining a well-designed LC-MS/MS workflow with a fundamental understanding of ionization and fragmentation principles, researchers can achieve unambiguous characterization. The isotopic signature of chlorine provides a first layer of confirmation, while the detailed fragmentation pattern from MS/MS analysis serves as a definitive structural fingerprint. This guide provides the strategic framework and tactical protocols necessary for any scientist to confidently approach the analysis of this and structurally related compounds.

References

- Taylor & Francis Online. (1987). Analysis of Substituted Pyridine-C-Nucleosides by Direct Liquid Introduction Liquid Chromatography/Mass Spectrometry.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health.

- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Springer Protocols.

- LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. (2002). PubMed.

- Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. (n.d.). National Institutes of Health.

- Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). AOBChem USA.

- This compound. (n.d.). AOBChem USA.

- Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). PubMed.

Sources

- 1. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]

- 2. aobchem.com [aobchem.com]

- 3. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An Interpretive Guide to the Infrared Spectrum of 5-Chloro-4-hydroxy-2-methoxypyridine

Abstract

Molecular Structure and Vibrational Fundamentals

The Pyridine Core and Substituent Effects

5-Chloro-4-hydroxy-2-methoxypyridine is a polysubstituted aromatic heterocycle. Its infrared spectrum is a composite of vibrations arising from the pyridine ring and its three functional groups. The pyridine ring itself gives rise to characteristic C-H and C=C/C=N stretching and bending vibrations.[2] The electronic effects of the substituents—the electron-withdrawing chloro group and the electron-donating hydroxyl and methoxy groups—will subtly shift the positions and intensities of these ring vibrations compared to unsubstituted pyridine.

The Critical Role of Tautomerism

A pivotal feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form.[3] This equilibrium is highly sensitive to the physical state, solvent, and the electronic nature of other ring substituents.[4] For this compound, the equilibrium lies between the hydroxy form and the pyridone form.

Intermolecular hydrogen bonding in the solid state strongly favors the pyridone tautomer.[3] Therefore, in a typical solid-state IR measurement (KBr pellet or ATR), the spectrum is expected to predominantly reflect the structure of 5-Chloro-2-methoxy-1H-pyridin-4-one . The key spectral differences are profound: the hydroxy form would show a broad O-H stretching band, whereas the pyridone form will exhibit characteristic N-H and C=O stretching vibrations.[5][6]

Caption: Experimental workflow for acquiring the FTIR spectrum.

Spectral Analysis and Interpretation

The following table summarizes the expected principal absorption bands for 5-Chloro-2-methoxy-1H-pyridin-4-one, the dominant tautomer.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3300 - 3100 | Medium, Broad | N-H Stretch | Key indicator of the pyridone form; likely broadened by H-bonding. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of the pyridine ring C-H bonds. [2][7] |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretches of the -OCH₃ group. [8] |

| 1680 - 1640 | Strong | C=O Stretch (Amide I) | Primary characteristic peak for the pyridone tautomer. [5][6] |

| 1620 - 1550 | Strong | C=C / C=N Ring Stretch | Aromatic ring stretching vibrations. [2] |

| 1500 - 1400 | Medium | C=C / C=N Ring Stretch | Additional aromatic ring stretching vibrations. [2][7] |

| 1300 - 1200 | Strong | Aryl-O-C Asymmetric Stretch | Strong absorption from the C-O-C ether linkage of the methoxy group. [9] |

| 850 - 750 | Medium | Aromatic C-H Out-of-Plane Bend | Bending modes related to the substitution pattern on the ring. |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Expected in the lower fingerprint region. [7][10] |

Detailed Discussion

-

High-Frequency Region (>3000 cm⁻¹): The most telling feature in this region would be the absence of a very broad, strong O-H band (typically ~3400-3200 cm⁻¹) and the presence of a moderately broad N-H stretching band. Just above 3000 cm⁻¹, weak to medium peaks for the aromatic C-H stretch are expected. [2]* Functional Group Region (3000 - 1500 cm⁻¹): The C-H stretching bands of the methoxy group should appear just below 3000 cm⁻¹. [8]The most prominent feature in the entire spectrum will be the intense C=O stretching band between 1680-1640 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration. This peak, along with the N-H stretch, provides conclusive evidence for the pyridone tautomer.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands. The strong C-O stretch of the methoxy group (around 1250 cm⁻¹) is a key feature. [9]Additionally, the C-Cl stretch will appear here, along with numerous C-H and ring bending vibrations that are unique to the molecule's overall structure.

Caption: Key vibrational modes of the dominant tautomer.

(Note: The image source in the diagram is a placeholder representing the dominant pyridone tautomer for illustrative purposes.)

Summary and Conclusion

The infrared spectrum of this compound is best understood by considering its dominant tautomeric form, 5-Chloro-2-methoxy-1H-pyridin-4-one. The definitive spectral markers for this compound are the presence of a strong carbonyl (C=O) absorption near 1660 cm⁻¹ and a moderate N-H stretching band around 3200 cm⁻¹, coupled with the absence of a strong, broad hydroxyl (O-H) band. Additional key features include the strong aryl-ether C-O stretch from the methoxy group and the C-Cl stretch in the fingerprint region. When acquired using a robust protocol like ATR-FTIR, the resulting spectrum serves as a reliable fingerprint for the identification and structural verification of this molecule.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Cook, D. (1963). INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES. Canadian Journal of Chemistry, 41(2), 522-528.

- Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample.

- Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES.

- Shimadzu. (n.d.). Measurement Methods for Powder Samples.

- Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Amanote Research. (n.d.). (PDF) Infrared Spectra of Complexes of 4-Pyridones.

- Amanote Research. (n.d.). (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone.

- Millersville University. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- Lee, Y. P., & Lee, Y. J. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Chemical Physics, 139(23), 234306.

- University of California, Santa Cruz. (n.d.). IR Tables.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Unknown. (n.d.). The features of IR spectrum.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- AOBChem USA. (n.d.). This compound.

- WuXi Biology. (n.d.). How about Tautomers?

- Nguyen, N. T. (n.d.). STUDY ON ENOL – ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Danang University Journal of Science and Technology.

- PubChem. (n.d.). 5-Hydroxy-2-methoxypyridine.

- NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone.

- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.

- SpectraBase. (n.d.). 4-Methoxypyridine.

- ACS Publications. (2019, July 3). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids.

- PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

Sources

- 1. aobchem.com [aobchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 5-Chloro-4-hydroxy-2-methoxypyridine: Properties, Synthesis, and Applications

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique arrangement of functional groups—a chloro substituent, a hydroxyl group, and a methoxy group on a pyridine ring—imparts a distinct reactivity profile that makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, established synthetic and characterization protocols, and its emerging relevance in the fields of medicinal chemistry and materials science. Understanding the core characteristics of this compound is crucial for its effective utilization in the design and synthesis of novel chemical entities. The presence of both chloro and methoxy groups is a common strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of molecules.[1]

PART 1: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application in synthesis, and prediction of its behavior in various chemical and biological environments.

Core Physical and Chemical Data

The key physicochemical parameters for this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂ | [2] |

| Molecular Weight | 159.57 g/mol | Calculated |

| CAS Number | 1196146-71-0 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 153 - 155 °C | |

| Boiling Point | 323.6 ± 22.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Data not readily available | |

| pKa | Data not readily available |

Spectral Analysis: A Fingerprint of the Molecule

Spectroscopic methods provide an unambiguous structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

-

¹³C NMR will show six distinct carbon signals corresponding to the pyridine ring carbons and the methoxy carbon. The positions of these signals provide insight into the electronic environment of each carbon atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad absorption band in the O-H stretching region (around 3400-3200 cm⁻¹) for the hydroxyl group. Other key peaks will include C-O stretching for the methoxy group and C-Cl stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a generalized protocol for the characterization of this compound by ¹H NMR.

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

PART 2: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. The pyridine ring is electron-deficient, and the positions of the substituents direct its reactivity in various transformations.

Key Reactive Sites and Plausible Transformations

The structure of this compound offers several sites for chemical modification, making it a versatile synthetic intermediate.

Caption: Key reactive sites of this compound.

-

The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents.

-

The Chloro Group: The chlorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, although this may require forcing conditions depending on the nucleophile.

-

The Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, with the existing substituents directing the position of incoming electrophiles.

Illustrative Synthetic Workflow: A Generalized Approach

The synthesis of derivatives from this compound often follows a logical progression of functional group manipulations.

Caption: A generalized synthetic workflow utilizing this compound.

PART 3: Applications in Drug Discovery and Development

Substituted pyridines are a prevalent motif in many approved drugs and clinical candidates. This compound serves as a key building block for the synthesis of biologically active compounds. While specific examples directly utilizing this exact starting material are not extensively documented in readily available literature, its structural motifs are present in various pharmacologically relevant molecules. For instance, related chloropyridine structures are used in the synthesis of herbicides and other agrochemicals.[4] The 5-chloro-2,4-dihydroxypyridine (CDHP) moiety, structurally similar, is a component of the anticancer drug S-1 and has been shown to have metastasis-preventing effects.[5] Furthermore, complex molecules containing a 5-chloro-4-methoxypyridine core have been investigated as inhibitors of monocarboxylate transporter 4 (MCT4), a target in cancer metabolism.[6]

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data sheets for similar compounds, this compound should be handled with care. It may cause skin and eye irritation.[3][7][8] Inhalation of dust or vapors should be avoided.[3]

Recommended PPE:

-

Safety goggles with side-shields[3]

-

Protective gloves (inspect prior to use)

-

Lab coat or other protective clothing[3]

-

Use in a well-ventilated area or with a fume hood[3]

First Aid Measures

-

In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.

-

In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Storage and Stability

The product is chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly closed container in a dry and well-ventilated place.

References

- PubChem. (n.d.). 5-Hydroxy-2-methoxypyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. National Center for Biotechnology Information.

- AOBChem USA. (n.d.). This compound.